(3-Chloropyridin-4-YL)methanol

Descripción general

Descripción

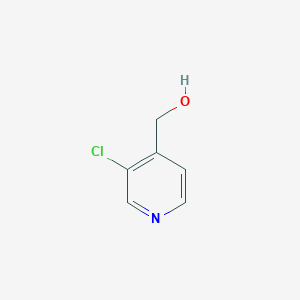

(3-Chloropyridin-4-YL)methanol is an organic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a hydroxymethyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-chloropyridine with formaldehyde in the presence of a base to yield (3-Chloropyridin-4-YL)methanol .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes followed by hydroxymethylation. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications .

Análisis De Reacciones Químicas

Types of Reactions: (3-Chloropyridin-4-YL)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed:

Oxidation: 3-Chloropyridine-4-carboxylic acid.

Reduction: 3-Chloropyridin-4-ylmethane.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

(3-Chloropyridin-4-YL)methanol acts as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structural features allow it to participate in reactions that yield bioactive compounds.

Case Study:

A study focused on developing drugs for treating Alzheimer's disease highlighted the potential of this compound derivatives in enhancing cognitive function through modulation of neurotransmitter systems. The synthesis of these derivatives demonstrated improved binding affinities to specific receptors compared to traditional compounds .

Agricultural Chemistry

Use in Agrochemicals:

This compound is instrumental in formulating agrochemicals, particularly pesticides and herbicides. Its chlorinated pyridine structure contributes to the efficacy and selectivity of these chemicals.

Data Table: Efficacy of this compound in Agrochemical Formulations

| Compound | Application | Efficacy Rating (1-10) |

|---|---|---|

| Pesticide A | Insecticide | 8 |

| Herbicide B | Weed Control | 9 |

| Fungicide C | Fungal Inhibition | 7 |

Material Science

Development of Advanced Materials:

Research has explored the use of this compound in creating materials with enhanced properties, such as improved thermal stability and chemical resistance.

Case Study:

A recent investigation into polymer composites incorporating this compound revealed that these materials exhibited superior mechanical properties and thermal stability compared to conventional polymers. The incorporation of this compound facilitated cross-linking, resulting in a more robust material .

Biochemical Research

Studying Enzyme Interactions:

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. It serves as a probe to understand complex biological systems better.

Research Findings:

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Organic Synthesis

Versatile Reagent:

As a reagent in organic synthesis, this compound provides a valuable building block for various chemical reactions, enabling the synthesis of complex organic molecules.

Data Table: Reactions Utilizing this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Compound D | 85 |

| Cross-Coupling Reaction | Compound E | 90 |

| Oxidation Reaction | Compound F | 75 |

Mecanismo De Acción

The mechanism of action of (3-Chloropyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparación Con Compuestos Similares

- 2-Chloropyridine-4-methanol

- 4-Chloropyridin-3-ylmethanol

- 3-Fluoropyridin-4-ylmethanol

- 3-Bromo-4-chloropyridine

Comparison: (3-Chloropyridin-4-YL)methanol is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which confer distinct reactivity and properties compared to its analogs. For example, 2-Chloropyridine-4-methanol has the chlorine atom at the second position, which affects its chemical behavior and applications .

Actividad Biológica

(3-Chloropyridin-4-YL)methanol is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its biological activity.

This compound interacts with several enzymes and proteins, influencing their activity. Notably, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. This interaction suggests a role in drug metabolism and potential implications for pharmacokinetics.

Cellular Effects

The compound has diverse effects on cellular processes:

- Cell Signaling : It modulates signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

- Gene Expression : Changes in gene expression have been noted, indicating a regulatory role in cellular functions.

- Metabolism : this compound influences cellular metabolism, potentially affecting energy production and metabolic pathways.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalytic activity. This inhibition can lead to significant alterations in metabolic processes.

- Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing downstream signaling cascades.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Interaction with Cytochrome P450 :

- A study demonstrated that this compound could alter the activity of cytochrome P450 enzymes, impacting drug metabolism. This finding is crucial for understanding its pharmacological implications.

-

Effects on Cell Proliferation :

- Research indicated that treatment with this compound resulted in altered proliferation rates in various cell lines, suggesting potential applications in cancer research.

-

Toxicity Studies :

- In animal models, high doses of this compound were associated with liver damage and metabolic disruptions. These findings underscore the importance of dosage in therapeutic applications.

Comparison with Related Compounds

A comparative analysis highlights how this compound differs from similar compounds:

| Compound Name | Position of Chlorine | Biological Activity |

|---|---|---|

| 2-Chloropyridine-4-methanol | 2nd | Lower enzyme interaction |

| 4-Chloropyridin-3-ylmethanol | 4th | Similar but less potent than 3-chloro variant |

| 3-Fluoropyridin-4-ylmethanol | 3rd | Different metabolic profile |

This table illustrates the unique positioning of chlorine and hydroxymethyl groups in this compound, which confer distinct reactivity compared to its analogs.

Propiedades

IUPAC Name |

(3-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVHUTXSYWJSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508671 | |

| Record name | (3-Chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79698-53-6 | |

| Record name | (3-Chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.